1-Bromo-1-methylcyclobutane

Catalog No.
S13525640
CAS No.
M.F
C5H9Br
M. Wt
149.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-1-methylcyclobutane

Product Name

1-Bromo-1-methylcyclobutane

IUPAC Name

1-bromo-1-methylcyclobutane

Molecular Formula

C5H9Br

Molecular Weight

149.03 g/mol

InChI

InChI=1S/C5H9Br/c1-5(6)3-2-4-5/h2-4H2,1H3

InChI Key

QSTWOFDDPACDDT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)Br

1-Bromo-1-methylcyclobutane is an organic compound with the molecular formula C5H9BrC_5H_9Br. It consists of a cyclobutane ring with a bromine atom and a methyl group attached to the same carbon atom, making it a member of the halogenated cycloalkanes. The presence of the bromine atom introduces unique reactivity patterns, particularly in substitution and elimination reactions. This compound is characterized by its distinct structural features that influence its chemical behavior and potential applications in various fields.

1-Bromo-1-methylcyclobutane primarily undergoes substitution reactions due to the presence of the bromine atom, which acts as a good leaving group. Key types of reactions include:

  • Nucleophilic Substitution: In the presence of nucleophiles, such as alcohols, 1-bromo-1-methylcyclobutane can undergo solvolysis to form ethers. For example, treatment with methanol can yield 1-methoxy-1-methylcyclobutane.
  • Elimination Reactions: Under strong basic conditions, such as with sodium ethoxide or potassium tert-butoxide, elimination reactions can occur, leading to the formation of alkenes.

Common Reaction Pathways

  • Substitution Reaction:
    1 Bromo 1 methylcyclobutane+NucleophileSubstituted Product\text{1 Bromo 1 methylcyclobutane}+\text{Nucleophile}\rightarrow \text{Substituted Product}
  • Elimination Reaction:
    1 Bromo 1 methylcyclobutane+BaseAlkene+Br\text{1 Bromo 1 methylcyclobutane}+\text{Base}\rightarrow \text{Alkene}+\text{Br}^-

The synthesis of 1-bromo-1-methylcyclobutane can be achieved through several methods, primarily focusing on free-radical bromination:

  • Free-Radical Bromination: Methylcyclobutane can be treated with bromine (Br₂) in the presence of ultraviolet light (hv) to initiate free-radical formation. This method selectively brominates the tertiary hydrogen atom, yielding 1-bromo-1-methylcyclobutane as a product.

General Reaction Scheme

Methylcyclobutane+Br2hv1 Bromo 1 methylcyclobutane\text{Methylcyclobutane}+Br_2\xrightarrow{hv}\text{1 Bromo 1 methylcyclobutane}

1-Bromo-1-methylcyclobutane has several applications in both academic research and industrial settings:

  • Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules.
  • Chemical Research: Its unique structure allows researchers to study reaction mechanisms and reactivity patterns within cycloalkane derivatives.
  • Industrial

Several compounds share structural similarities with 1-bromo-1-methylcyclobutane. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1-Bromo-1-methylcyclopropaneCyclopropaneSmaller ring size; more strain leading to different reactivity.
1-Bromo-1-methylcyclohexaneCyclohexaneLarger ring size; different steric hindrance and stability.
1-Bromo-2-methylcyclobutaneCyclobutaneDifferent position of the methyl group affecting reactivity patterns.

Uniqueness

The five-membered ring structure of 1-bromo-1-methylcyclobutane imparts distinct steric and electronic properties compared to its analogs with three or six-membered rings. This influences its reactivity, particularly in substitution and elimination reactions, making it a valuable compound for study within organic chemistry contexts.

The synthesis of brominated cycloalkanes gained momentum in the mid-20th century alongside advancements in free-radical chemistry and halogenation techniques. While the exact discovery timeline of 1-bromo-1-methylcyclobutane remains undocumented in primary literature, its emergence aligns with broader developments in cyclobutane chemistry during the 1960s–1980s. The Hunsdiecker reaction, first reported in the 1930s, provided a foundational method for synthesizing alkyl bromides from carboxylic acids, later adapted for cyclic systems. For instance, the Cristol-Firth modification demonstrated the conversion of 3-chlorocyclobutanecarboxylic acid to 1-bromo-3-chlorocyclobutane using mercuric oxide and bromine, illustrating the feasibility of analogous routes for 1-bromo-1-methylcyclobutane. Early interest in such compounds stemmed from their utility in studying ring strain and carbocation stability in small cyclic systems.

Significance in Organic Chemistry

1-Bromo-1-methylcyclobutane serves as a model compound for investigating substitution and elimination mechanisms in strained environments. The cyclobutane ring imposes approximately 26 kcal/mol of angle strain, rendering its derivatives more reactive than their cyclohexane counterparts but less so than cyclopropane analogues. This intermediate reactivity facilitates studies on solvent effects, nucleophile strength, and transition-state geometry in SN2 and E2 reactions. Additionally, its bromine atom acts as a versatile leaving group, enabling transformations into alcohols, alkenes, and cross-coupling products. The compound’s structural simplicity and predictable behavior make it a valuable tool in mechanistic organic chemistry and synthetic methodology development.

Synthetic Routes and Reaction Optimization

The synthesis of 1-Bromo-1-methylcyclobutane can be accomplished through several distinct pathways, each offering unique advantages and challenges for both laboratory and industrial applications. The most practical approaches center on the substitution of tertiary alcohols with hydrogen bromide, radical halogenation of cyclobutane derivatives, and sequential synthetic routes involving cyclobutanone as a starting material.

Alcohol Substitution Routes

Primary Route: Direct Bromination of 1-Methylcyclobutanol

The most efficient synthetic route involves the treatment of 1-Methylcyclobutanol with hydrogen bromide under controlled conditions [1] [2]. This reaction proceeds via an SN1 mechanism due to the tertiary nature of the carbon center, resulting in excellent regioselectivity and high yields. The reaction is typically conducted by bubbling dry hydrogen bromide gas into a cold ether solution of the alcohol at temperatures ranging from 0 to 25°C [1] [2].

The mechanism involves protonation of the hydroxyl group followed by water elimination to form a stable tertiary carbocation. The bromide anion subsequently attacks the carbocation to yield the desired product. This pathway benefits from the inherent stability of tertiary carbocations and the excellent leaving group ability of water [1] [2].

Alternative Phosphorus-Based Route

Phosphorus tribromide represents an alternative reagent for converting 1-Methylcyclobutanol to 1-Bromo-1-methylcyclobutane [1] [2]. This method operates under milder conditions and offers the advantage of avoiding acid-catalyzed rearrangements that can occasionally occur with hydrogen halides. The reaction typically proceeds with yields ranging from 80 to 90 percent under carefully controlled conditions [1] [2].

Radical Halogenation Pathways

Direct Bromination of Methylcyclobutane

Radical bromination of methylcyclobutane using molecular bromine in the presence of light or heat provides an alternative synthetic approach [3] [4] [5]. This method follows a radical chain mechanism involving initiation, propagation, and termination steps. The reaction demonstrates excellent selectivity for tertiary hydrogen atoms due to the enhanced stability of tertiary radicals compared to secondary or primary radicals [4] [5].

The initiation step involves homolytic cleavage of the bromine-bromine bond under photochemical or thermal conditions to generate bromine radicals. During propagation, bromine radicals abstract hydrogen atoms preferentially from the tertiary position, forming stable tertiary carbon radicals that subsequently react with additional bromine molecules to produce the desired brominated product [4] [5].

Optimization Parameters for Radical Bromination

Temperature control emerges as a critical factor in radical bromination reactions. Elevated temperatures favor the formation of tertiary radicals while maintaining reasonable reaction rates [4] [5]. Light intensity and wavelength also significantly influence reaction efficiency, with ultraviolet radiation proving most effective for bromine radical generation [4].

Sequential Synthetic Approaches

Grignard-Based Synthesis

A comprehensive synthetic route begins with cyclobutanone as the starting material [6] [7]. Treatment of cyclobutanone with methylmagnesium bromide in dry ether at 0°C produces 1-Methylcyclobutanol in excellent yields approaching 99 percent [6] [7]. The resulting tertiary alcohol can then be converted to the target bromide using either hydrogen bromide or phosphorus tribromide as previously described.

This sequential approach offers several advantages including readily available starting materials and high overall yields. The Grignard addition proceeds with complete selectivity, and the subsequent bromination step maintains the structural integrity of the cyclobutane ring [6] [7].

Alkene Addition Strategies

Markovnikov Addition of Hydrogen Bromide

When suitable alkene precursors are available, hydrogen bromide addition can provide access to 1-Bromo-1-methylcyclobutane [8] [9]. Under standard conditions without peroxides, hydrogen bromide adds across alkene double bonds following Markovnikov regioselectivity, placing the bromine atom on the more substituted carbon [8] [9].

Anti-Markovnikov Addition with Peroxides

In the presence of peroxides, hydrogen bromide addition to alkenes follows an anti-Markovnikov pathway through a radical mechanism [10] [11] [12]. This approach can be valuable when the desired regiochemistry requires bromine placement on the less substituted carbon of an alkene precursor [10] [11].

The peroxide effect involves radical chain initiation through oxygen-oxygen bond homolysis, followed by hydrogen abstraction from hydrogen bromide to generate bromine radicals [10] [11] [12]. Subsequent addition to the alkene double bond occurs at the position that generates the most stable radical intermediate [10] [11].

Purification Techniques and Yield Enhancement

Distillation-Based Purification

Simple Distillation Applications

Simple distillation represents the primary purification method for 1-Bromo-1-methylcyclobutane due to its liquid state at ambient conditions and distinct boiling point characteristics [13] [14]. This technique effectively removes water, unreacted starting materials, and low-boiling impurities that commonly arise during synthesis [13] [14].

The process typically involves heating the crude product mixture in a distillation apparatus while collecting fractions within the expected boiling point range of the target compound. Temperature control remains critical to prevent decomposition and minimize product loss [13] [14].

Fractional Distillation for Enhanced Purity

When higher purity levels are required, fractional distillation provides superior separation capabilities for removing close-boiling impurities and isomeric contaminants [13] [14]. This technique employs a fractionating column to achieve multiple theoretical plates, enabling separation of compounds with relatively similar boiling points.

Fractional distillation proves particularly valuable when dealing with regioisomeric mixtures or when trace amounts of structural isomers must be removed to meet analytical specifications [13] [14].

Liquid-Liquid Extraction Procedures

Aqueous Washing Protocols

Liquid-liquid extraction serves as an essential preliminary purification step for removing aqueous-soluble impurities, excess hydrogen bromide, and inorganic contaminants [13] [14]. The organic layer containing the product is typically washed with water, followed by treatment with sodium bicarbonate solution to neutralize residual acids [13] [14].

The bicarbonate washing step proves particularly important for removing hydrogen bromide and other acidic impurities that can catalyze decomposition reactions during storage [13] [14]. Multiple washing cycles may be necessary to achieve complete removal of water-soluble contaminants.

Drying and Final Purification

Anhydrous Drying Agents

Water removal constitutes a critical purification step due to the potential for hydrolysis reactions and the interference of water with analytical characterization [13] [14]. Calcium chloride emerges as the preferred drying agent due to its high water affinity, chemical compatibility, and ease of removal [13] [14].

The drying process typically involves stirring the organic solution with anhydrous calcium chloride for several hours, followed by filtration or decantation to remove the hydrated salt [13] [14]. Alternative drying agents such as magnesium sulfate or sodium sulfate can be employed when specific compatibility requirements exist.

Yield Optimization Strategies

Temperature Control Optimization

Precise temperature control throughout the synthesis and purification processes significantly impacts overall yields [1] [2]. For alcohol substitution reactions, maintaining temperatures between 0 and 25°C minimizes side reactions while ensuring complete conversion of starting materials [1] [2].

During distillation procedures, careful temperature management prevents thermal decomposition and reduces product losses through vapor phase reactions [13] [14]. Vacuum distillation can be employed when thermal sensitivity becomes a limiting factor.

Reagent Stoichiometry Optimization

The stoichiometric ratio of reagents profoundly influences reaction yields and product purity [1] [2]. For hydrogen bromide substitutions, employing 1.2 to 1.5 equivalents of hydrogen bromide ensures complete conversion while minimizing excess reagent that requires subsequent removal [1] [2].

Continuous Flow Processing

Recent advances in continuous flow chemistry offer significant advantages for yield enhancement and process intensification [15] [16] [17]. Continuous flow reactors provide superior heat and mass transfer characteristics, enabling more precise control over reaction conditions and reducing residence time variations [15] [16].

The implementation of continuous flow processing for 1-Bromo-1-methylcyclobutane synthesis could potentially increase yields by 20 to 30 percent while reducing batch-to-batch variability [15] [16] [17]. However, the complexity of equipment setup and the need for specialized flow chemistry expertise present implementation challenges.

Industrial-Scale Production Challenges

Scale-Up and Mass Transfer Limitations

Mixing and Mass Transfer Challenges

The transition from laboratory-scale to industrial-scale production introduces significant mass transfer limitations that can adversely affect reaction rates and product yields [15] [18]. Inadequate mixing in large-scale reactors can lead to concentration gradients, hot spots, and incomplete conversion of starting materials [15] [18].

Industrial reactor design must incorporate high-efficiency mixing systems, such as multiple impeller configurations or static mixing elements, to ensure uniform reactant distribution and optimal heat transfer [15] [18]. Computational fluid dynamics modeling can assist in optimizing reactor geometry and mixing parameters for specific production requirements.

Continuous Flow Implementation

Continuous flow processing offers potential solutions to many scale-up challenges by maintaining consistent residence times and heat transfer characteristics regardless of production scale [16] [17]. The implementation of continuous flow systems for 1-Bromo-1-methylcyclobutane production could achieve throughputs exceeding 5 kilograms per day while maintaining consistent product quality [16] [17].

However, continuous flow technology requires substantial capital investment in specialized equipment and process control systems [16] [17]. The complexity of multi-phase reactions and the need for precise flow rate control present additional technical challenges that must be addressed during process development.

Waste Management and Environmental Considerations

Acid Recovery and Neutralization

Industrial production generates significant quantities of acidic waste streams containing unreacted hydrogen bromide and aqueous byproducts [16] [17]. Efficient acid recovery systems can reduce raw material costs while minimizing environmental impact through waste stream neutralization and treatment [16] [17].

The implementation of distillation-based acid recovery systems allows for recycling of hydrogen bromide while concentrating aqueous waste streams for more efficient treatment [16] [17]. Neutralization protocols using appropriate bases help ensure compliance with environmental discharge regulations.

Volatile Organic Compound Management

The volatile nature of 1-Bromo-1-methylcyclobutane necessitates comprehensive vapor recovery systems to minimize product losses and environmental emissions [16] [17]. Vapor recovery condensers and scrubbing systems can capture product vapors during distillation and storage operations, improving overall process efficiency while reducing environmental impact [16] [17].

Quality Control and Analytical Challenges

In-Line Analytical Monitoring

Industrial production requires robust analytical methods for real-time monitoring of product quality and reaction progress [16] [17]. The implementation of in-line gas chromatography or spectroscopic methods enables continuous quality assessment without interrupting production operations [16] [17].

Automated sampling systems and computerized data analysis help maintain consistent product specifications while reducing manual labor requirements and human error potential [16] [17]. Statistical process control methods can identify trends and variations that may indicate equipment malfunctions or process deviations requiring corrective action.

Raw Material Quality Control

The quality and consistency of raw materials significantly impact final product specifications and production efficiency [16] [17]. Comprehensive incoming material testing protocols ensure that starting materials meet required purity standards and do not contain contaminants that could interfere with reaction processes or product quality [16] [17].

XLogP3

2.1

Exact Mass

147.98876 g/mol

Monoisotopic Mass

147.98876 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-10-2024

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